3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one is a synthetic organic compound classified within the benzochromenone family. This compound features a unique molecular structure characterized by a benzochromenone core and a 1-methyl-2-oxopropoxy substituent. Its chemical formula is , and it has garnered attention for its potential biological activities, particularly in biochemical research.
3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one belongs to the class of benzochromenones, which are known for their diverse biological activities. This classification is significant as it suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research .
The synthesis of 3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one typically involves several key steps:
The reaction conditions require careful optimization to achieve high yields. The use of solvents like acetonitrile facilitates the reaction by providing a suitable medium for the reactants to interact effectively.
While detailed industrial production methods for this specific compound are not extensively documented, scaling up laboratory procedures would involve optimizing reaction conditions and employing continuous flow reactors to enhance efficiency and yield.
The molecular structure of 3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one includes:
Key structural data includes:
3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one can undergo several types of chemical reactions:
Typical reagents include:
The mechanism of action for 3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one primarily involves its interaction with specific enzymes and cellular pathways. Notably, it acts as an inhibitor of phosphodiesterase II (PDE2), which plays a crucial role in regulating intracellular levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) .
By inhibiting PDE2, this compound increases the concentrations of cyclic nucleotides within cells, leading to alterations in cell signaling pathways that can affect gene expression and cellular metabolism.
The physical properties include:
Chemical properties encompass:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed to characterize this compound and confirm its structure .
3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one has potential applications in various scientific fields:
This compound represents an intriguing area of study due to its unique structural characteristics and potential biological implications.
Benzochromenones represent a privileged scaffold in medicinal chemistry, characterized by a fused tricyclic system consisting of a benzene ring, a pyran moiety, and a ketone group. This core structure exhibits significant pharmacological versatility due to its planar geometry and capacity for diverse substitutions. Structural isomers are classified based on the ring fusion pattern:
Table 1: Structural Isomers of Benzochromenones and Their Pharmacological Profiles
Isomer Class | Ring Fusion Pattern | Exemplary Bioactivity | Molecular Targets |
---|---|---|---|
Benzo[f]chromen-6-one | Linearly fused at C5-C6 | P-gp inhibition in MCF-7/ADR cancer cells [1] | Permeability glycoprotein (P-gp) |
Benzo[g]chromen-4-one | Angularly fused at C7-C8 | HIF-1 inhibition (IC₅₀: 1.6–18.2 μM) [7] | Hypoxia-inducible factor-1 |
Benzo[c]chromen-6-one | Linearly fused at C3-C4 | ERβ agonism (Kᵢ: <10 nM) [9] | Estrogen receptor beta |
The pharmacological profile of benzochromenones is governed by:
The synthesis of benzochromenones has evolved from classical condensation methods to advanced catalytic strategies, enabling precise structural diversification:
Classical Approaches (Pre-2000)
Modern Synthetic Advancements (Post-2000)
Table 2: Evolution of Synthetic Methods for Benzochromenones
Synthetic Era | Methodology | Conditions | Advantages/Limitations | Representative Yield |
---|---|---|---|---|
Classical (1930s–1990s) | Pechmann condensation | H₂SO₄, 100°C, 12h | Low cost; poor regioselectivity | 28–42% [3] |
Late 20th century | Knoevenagel condensation | Piperidine/EtOH, reflux, 8h | Regioselective; stoichiometric base required | 65–78% [5] |
Modern (21st century) | Ultrasound irradiation | 60W, rt, 20–40min | Rapid, high-yielding, energy-efficient | >85% [1] |
Contemporary | Ce-MCM-41 catalysis | Solvent-free, 80°C, 1h | Recyclable catalyst, excellent regiocontrol | >90% [3] |
These advancements facilitated the exploration of benzochromenones as:
The structural and synthetic progression of benzochromenones underscores their significance as a versatile pharmacophore in modern drug discovery.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9